molecular formula C18H20FN3O4S B2881075 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2097931-69-4

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2881075
CAS No.: 2097931-69-4
M. Wt: 393.43
InChI Key: MRXGTWKWNPJQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 2097931-69-4) is a synthetic small molecule of significant interest in medicinal chemistry and oncology research . The compound is characterized by a piperidine core substituted with a 5-fluoropyrimidin-2-yloxy moiety, a structure often associated with nucleic acid synthesis inhibition . Its molecular formula is C₁₈H₂₀FN₃O₄S, with a molecular weight of 393.4 g/mol . The design of this compound incorporates key features, such as the fluoropyrimidine group, which is known to be a critical pharmacophore in several clinical agents that interfere with DNA and RNA synthesis, potentially leading to apoptosis in cancer cells . This suggests potential application in developing novel anticancer therapeutics, an area where inhibitors targeting key cellular proteins, like the multifunctional protein APE1/Ref-1, are showing promise . Researchers can leverage this compound as a building block or a core structure for structure-activity relationship (SAR) studies to develop more potent and selective inhibitors for various cancer types . Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for use in humans or animals, nor is it for diagnostic, therapeutic, or any other veterinary or human use.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c19-14-11-20-18(21-12-14)26-15-5-4-9-22(13-15)17(23)8-10-27(24,25)16-6-2-1-3-7-16/h1-3,6-7,11-12,15H,4-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXGTWKWNPJQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Sulfonyl Group Fluorine Position Synthesis Yield Key Properties/Findings Reference
Target Compound 5-Fluoropyrimidinyloxy Phenylsulfonyl Pyrimidine C5 N/A Hypothesized kinase inhibition N/A
3aj () Pyrazolo-pyrimidine 4-Fluorophenylsulfonyl Pyrimidine C4 73% Rotamer formation observed
Example 85 () Pyrazolo-pyrimidine + Chromenone N/A Multiple sites 25% Pd-catalyzed synthesis
Methanesulfonyl Derivative () Piperidine Methanesulfonyl N/A N/A Improved solubility

Research Findings and Implications

  • Synthetic Challenges: Complex substituents (e.g., chromenone in ) reduce yields, whereas simpler fluoropyrimidine derivatives () achieve higher efficiency.
  • Biological Activity : Fluorine and sulfonyl groups synergistically enhance target engagement and metabolic stability. Aromatic sulfonyl groups (target compound, 3aj) likely outperform aliphatic variants () in hydrophobic binding pockets.
  • Conformational Dynamics : Rotamerism () suggests flexibility in the sulfonyl-piperidine region, which could be exploited for optimizing binding kinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.